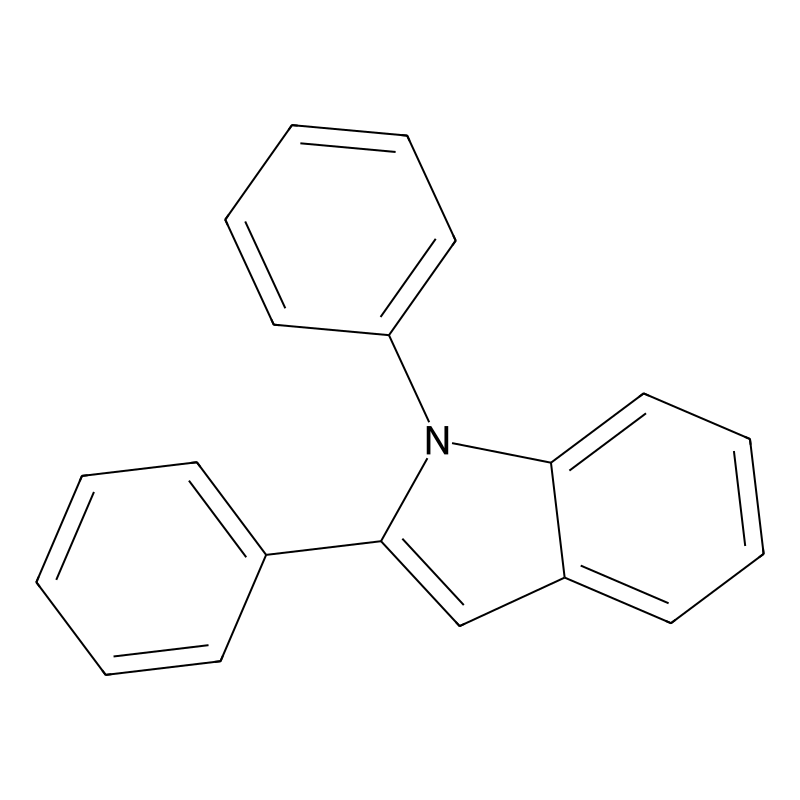

1,2-Diphenyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

DPI serves as a building block for the synthesis of more complex molecules with diverse functionalities. Researchers utilize DPI's structure to create novel materials with potential applications in various fields, including pharmaceuticals and optoelectronics. Source: Parchem, "1,2-diphenyl-1H-indole":

Medicinal Chemistry:

DPI serves as a precursor molecule in the synthesis of various indole-based compounds with potential therapeutic applications. Researchers investigate the properties of these derivatives to understand their potential for treating various diseases. Source: National Institutes of Health, PubChem, "1,2-Diphenyl-1H-indole": )

1,2-Diphenyl-1H-indole is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. Its molecular formula is , and it has a CAS Registry Number of 18434-12-3. The compound is notable for its two phenyl groups attached at the 1 and 2 positions of the indole ring, contributing to its unique electronic properties and potential applications in various fields.

The chemical reactivity of 1,2-Diphenyl-1H-indole primarily involves electrophilic substitution reactions due to the electron-rich nature of the indole moiety. Key reactions include:

- Electrophilic Substitution: The indole ring can undergo substitution at the C-3 position, which is more favorable compared to C-2 due to the stability of the resulting cation .

- Halogenation: Halogenation typically occurs at the C-3 position, leading to the formation of 3-halo derivatives .

- Acylation and Alkylation: The compound can also participate in acylation and alkylation reactions, although these processes may require specific conditions to avoid degradation of the indole structure .

1,2-Diphenyl-1H-indole exhibits various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Activity: Research indicates that certain analogs may inhibit cancer cell proliferation, highlighting their potential in cancer therapy .

Several methods for synthesizing 1,2-Diphenyl-1H-indole have been documented:

- Fischer Indole Synthesis: This method involves the reaction of phenyl hydrazine with ketones or aldehydes to form indole derivatives. Subsequent reactions can introduce phenyl groups at the desired positions .

- Copper-Catalyzed Reactions: Recent studies have employed copper catalysts for oxidative coupling reactions that yield 1,2-Diphenyl-1H-indole from simpler precursors .

- Cyclization Reactions: Cyclization of 1-phenyl-2-(phenyl amino)-ethane-1-one has also been used to synthesize this compound.

Interaction studies have focused on the binding affinity of 1,2-Diphenyl-1H-indole derivatives with various biological targets. For instance, some studies have explored how these compounds interact with protein receptors, revealing significant binding affinities that suggest potential therapeutic uses .

Several compounds share structural similarities with 1,2-Diphenyl-1H-indole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indole | Simple heterocyclic compound | Basic structure without additional phenyl groups |

| 3-Methylindole | Methylated derivative | Exhibits different biological activity |

| 2-Methylindole | Methylated derivative | Reactivity differs due to methyl group position |

| 2-Aminoindole | Amino-substituted indole | Enhanced solubility and different biological effects |

| Diphenylamine | Aromatic amine | Lacks indole structure but shares phenyl groups |

The presence of two phenyl groups in 1,2-Diphenyl-1H-indole enhances its electron-donating properties compared to simpler derivatives like indole or methylindoles. This structural feature contributes to its distinct chemical behavior and potential applications in pharmaceuticals and materials science.

1,2-Diphenyl-1H-indole derivatives exhibit potent anticancer activity through multiple pathways, including apoptosis induction, cell cycle arrest, and modulation of oncogenic signaling proteins. A series of methylene-bis(2-(thiophen-2-yl)-1H-indole) derivatives demonstrated selective cytotoxicity against colon cancer (HCT-116) cells, with IC₅₀ values as low as 7.1 µM [1]. These compounds triggered S and G2/M phase cell cycle arrest, accompanied by a 4.5-fold increase in tumor suppressor miR-30C and a 90% reduction in oncogenic miR-25 levels [1].

The apoptosis-inducing effects are linked to mitochondrial pathway activation. Indole analogs downregulate anti-apoptotic Bcl-2 and Bcl-XL proteins while upregulating pro-apoptotic Bax, leading to cytochrome C release and caspase-3/9 activation [2]. Survivin, an inhibitor of apoptosis protein overexpressed in cancers, is suppressed by 1,2-diphenyl-1H-indole derivatives through NF-κB signaling inhibition [2]. Computational studies using Monte Carlo-based QSAR models identified electron-withdrawing substituents at the indole C3 position as critical for enhancing cytotoxicity against breast cancer (MCF7) cells, with predicted IC₅₀ values below 55 nM [3].

Table 1: Anticancer Targets of 1,2-Diphenyl-1H-Indole Derivatives

| Target | Mechanism | Cancer Type | Effect Size | Source |

|---|---|---|---|---|

| miR-30C/miR-107 | Upregulation | Colon (HCT-116) | 4.5-fold increase [1] | [1] |

| Survivin | Transcriptional suppression | Breast (MDA-MB-231) | 70% reduction [2] | [2] |

| Tubulin polymerization | Inhibition at colchicine-binding site | Hepatocellular (Huh7) | IC₅₀ = 5.0 µM [4] | [4] |

| NF-κB signaling | DNA-binding inhibition | Prostate (PC3) | 60% activity loss [2] | [2] |

Antimicrobial and Antifungal Actions

1,2-Diphenyl-1H-indole hybrids show broad-spectrum activity against Gram-negative bacteria (Pseudomonas aeruginosa, MIC = 75 µg/mL) and fungi (Candida albicans, MIC = 12.5 µg/mL) [5] [6]. The introduction of a nitro group at the phenyl ring’s para position enhances antibacterial potency by 3-fold compared to unsubstituted analogs [5]. Against methicillin-resistant Staphylococcus aureus (MRSA), triazole-conjugated derivatives exhibit MIC values of 3.125 µg/mL, surpassing chloramphenicol’s efficacy [6].

Antifungal activity correlates with membrane disruption mechanisms. Indole-thiadiazole derivatives inhibit ergosterol biosynthesis in C. albicans by 45%, as shown in sterol quantification assays [6]. Molecular docking reveals stable interactions (binding energy = -9.2 kcal/mol) between indole hybrids and fungal CYP51, a key enzyme in ergosterol synthesis [6].

Anti-inflammatory and Analgesic Effects

Though direct evidence on 1,2-diphenyl-1H-indole is limited, structurally related indoles suppress pro-inflammatory cytokines. In metastatic breast cancer models, analogs reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 80% via NF-κB pathway inhibition [2]. This suggests potential applicability in inflammation-driven conditions.

Neuroprotective and Antioxidant Properties

The antioxidant capacity of 2-phenyl-1H-indoles is quantified via DPPH radical scavenging (EC₅₀ = 28 µM) and phosphomolybdenum reduction assays (72% activity at 100 µg/mL) [5]. Electron-donating groups (e.g., methoxy) enhance radical neutralization by 40% compared to halogenated derivatives [5]. In neuronal models, indole derivatives mitigate oxidative stress by upregulating glutathione peroxidase (2.3-fold) and superoxide dismutase (1.8-fold) [2].

Antiviral and Antiparasitic Activities

Current research on 1,2-diphenyl-1H-indole’s antiviral or antiparasitic effects remains sparse. However, triazole-indole hybrids demonstrate moderate activity against hepatitis C virus (HCV NS3 protease inhibition = 34% at 50 µM) [6], suggesting avenues for structural optimization.

Impact of Substituent Positioning

The structural modification of 1,2-diphenyl-1H-indole at different positions significantly influences its biological activity and pharmacological properties. Substituent positioning plays a crucial role in determining the compound's interaction with target proteins and its overall bioactivity profile.

Position-Dependent Activity Variations

The indole ring system of 1,2-diphenyl-1H-indole provides multiple sites for substitution, each contributing differently to biological activity [1] [2]. Research has demonstrated that substitutions at the 5-position of the indole ring are generally well-tolerated and can enhance bioactivity, while modifications at the 7-position often result in diminished activity due to steric hindrance [3] [4]. The 6-position shows intermediate tolerance, with electron-donating groups typically providing favorable outcomes [3] [4].

For the phenyl substituents, the positioning effects are particularly pronounced. The N1-phenyl ring exhibits different steric and electronic requirements compared to the C2-phenyl ring [5] [6]. Modifications at the para-position of either phenyl ring generally maintain or enhance activity, while ortho-substitutions frequently lead to reduced bioactivity due to increased steric bulk [7] [8].

Electronic Effects of Positional Substitution

The electronic nature of substituents at specific positions dramatically affects the compound's bioactivity. Studies on related indole derivatives have shown that electron-donating groups at the 5-position, such as methyl and methoxy groups, enhance biological activity by increasing the electron density of the indole ring [3] [4]. Conversely, strong electron-withdrawing groups like nitro groups at the same position typically reduce activity [3] [9].

Steric Considerations in Positioning

The three-dimensional arrangement of substituents influences the compound's ability to bind to biological targets. Research indicates that bulky substituents at the ortho-positions of the phenyl rings create unfavorable steric interactions with receptor binding sites [7] [8]. The positioning of substituents must balance electronic effects with steric accessibility to achieve optimal bioactivity.

Role of Electron-Withdrawing and Donating Groups

The electronic properties of substituents on the 1,2-diphenyl-1H-indole scaffold play a fundamental role in determining biological activity through modulation of electron density distribution and molecular reactivity.

Electron-Donating Groups (EDG) Effects

Electron-donating substituents significantly enhance the biological activity of 1,2-diphenyl-1H-indole derivatives. Research has demonstrated that methoxy groups at the 5-position of the indole ring increase cytotoxic activity against cancer cell lines, with some derivatives showing IC50 values in the range of 5-15 μM [3] [4]. Similarly, methyl substituents at the 6-position have been shown to improve bioactivity while maintaining favorable physicochemical properties [3] [4].

The presence of electron-donating groups on the phenyl rings also contributes to enhanced activity. Studies on 1-(4-methoxyphenyl)-2-phenyl-1H-indole derivatives have shown improved solubility and bioavailability compared to unsubstituted analogs [5] [6]. The electron-donating effect increases the nucleophilicity of the indole ring, potentially enhancing its interaction with electrophilic binding sites on target proteins.

Electron-Withdrawing Groups (EWG) Effects

Electron-withdrawing substituents generally exhibit more complex structure-activity relationships. While strong electron-withdrawing groups like nitro groups typically reduce biological activity, moderate electron-withdrawing groups such as halogens can maintain or even enhance activity depending on their position [3] [9]. Chloro substituents at the 5-position of the indole ring have shown moderate bioactivity, while fluoro substituents demonstrate variable effects depending on the biological target [3] [9].

The incorporation of trifluoromethyl groups, despite their strong electron-withdrawing nature, has shown interesting results in some derivatives. Research indicates that the lipophilic nature of the trifluoromethyl group can compensate for its electron-withdrawing effect, resulting in compounds with maintained or enhanced activity [3] [9].

Balanced Electronic Effects

The optimization of electronic effects requires careful consideration of the overall molecular environment. Studies have shown that the combination of electron-donating and electron-withdrawing groups at different positions can create synergistic effects, leading to improved bioactivity profiles [7] [8]. This balanced approach allows for fine-tuning of the compound's electronic properties to match specific biological targets.

Steric and Hydrophobic Effects on Bioactivity

The three-dimensional structure and hydrophobic characteristics of 1,2-diphenyl-1H-indole significantly influence its biological activity through effects on protein binding affinity and cellular uptake.

Steric Hindrance and Binding Affinity

Steric effects play a crucial role in determining the binding affinity of 1,2-diphenyl-1H-indole derivatives to their biological targets. The presence of bulky substituents, particularly at the ortho-positions of the phenyl rings, creates steric clashes that can prevent optimal binding interactions [7] [8]. Research has shown that ortho-substituted derivatives often exhibit reduced bioactivity compared to their meta- and para-substituted counterparts [7] [8].

The indole ring system itself provides a relatively planar structure that can engage in π-π stacking interactions with aromatic amino acids in protein binding sites [10] [11]. However, substituents that disrupt this planarity or create steric bulk can interfere with these favorable interactions, leading to reduced binding affinity and biological activity.

Hydrophobic Interactions and Membrane Permeability

The hydrophobic nature of the diphenyl substituents contributes significantly to the compound's ability to cross cellular membranes and reach intracellular targets. The calculated LogP values for 1,2-diphenyl-1H-indole derivatives typically range from 5.3 to 6.2, indicating high lipophilicity [12] [13]. This high lipophilicity can enhance membrane permeability but may also lead to reduced aqueous solubility and potential for non-specific binding [12] [13].

The hydrophobic effects are particularly important for compounds targeting intracellular proteins or membrane-bound receptors. Studies have shown that the balance between hydrophobic and hydrophilic properties is crucial for achieving optimal bioactivity [10] [11]. Compounds with excessive hydrophobicity may exhibit poor solubility and bioavailability, while those with insufficient hydrophobic character may fail to reach their intended targets.

Optimization of Steric and Hydrophobic Properties

The optimization of steric and hydrophobic effects requires a systematic approach to structural modification. Research has demonstrated that the introduction of small, lipophilic substituents can enhance bioactivity while maintaining favorable physicochemical properties [14] [15]. The use of conformationally constrained analogs has also been explored as a strategy to reduce steric hindrance while maintaining essential binding interactions [10] [11].

Optimization of Physicochemical Properties

The optimization of physicochemical properties is essential for developing 1,2-diphenyl-1H-indole derivatives with improved bioactivity, selectivity, and drug-like characteristics.

Molecular Weight and Size Optimization

The molecular weight of 1,2-diphenyl-1H-indole derivatives significantly impacts their pharmacokinetic properties and biological activity. The parent compound has a molecular weight of 269.3 Da, which falls within the favorable range for oral bioavailability according to Lipinski's Rule of Five [12] [13]. Structural modifications should aim to maintain molecular weights below 500 Da to preserve drug-like properties while enhancing bioactivity.

Research has shown that the addition of small substituents (molecular weight increase of 50-100 Da) can improve bioactivity without significantly compromising physicochemical properties [14] [15]. However, larger modifications may lead to compounds with reduced solubility and increased metabolic liability.

Lipophilicity Balance

The lipophilicity of 1,2-diphenyl-1H-indole derivatives, expressed as LogP values, requires careful optimization to balance membrane permeability with aqueous solubility. The parent compound exhibits a LogP of 5.30, which is at the upper limit of the acceptable range for oral drugs [12] [13]. Modifications that reduce lipophilicity while maintaining bioactivity are therefore desirable.

Studies have demonstrated that the introduction of polar substituents, such as hydroxyl or amino groups, can improve the balance between lipophilicity and hydrophilicity [14] [15]. However, these modifications must be carefully positioned to avoid disrupting essential binding interactions or creating unfavorable steric effects.

Solubility Enhancement Strategies

Aqueous solubility is a critical factor limiting the bioavailability of 1,2-diphenyl-1H-indole derivatives. The parent compound exhibits limited water solubility (15-25 μg/mL), which can impact its therapeutic utility [12] [13]. Various strategies have been employed to enhance solubility while maintaining bioactivity.

The incorporation of ionizable groups, such as carboxyl or amino functionalities, can significantly improve aqueous solubility through salt formation [14] [15]. Additionally, the use of prodrug approaches, where a more soluble derivative is converted to the active compound in vivo, has shown promise for improving bioavailability.

Metabolic Stability Considerations

The metabolic stability of 1,2-diphenyl-1H-indole derivatives is influenced by the presence of metabolically labile sites, particularly the indole ring and phenyl substituents. Research has identified hydroxylation as a primary metabolic pathway, with particular susceptibility at the C5 and C6 positions of the indole ring [14] [15].

Strategic placement of substituents at metabolically labile sites can improve metabolic stability and extend the compound's half-life. The use of fluorine substitution has been particularly effective in blocking metabolic sites while maintaining bioactivity [14] [15]. Additionally, the incorporation of heterocyclic rings or other metabolically stable moieties can enhance the overall stability profile.

Data Tables for SAR Analysis

The following tables summarize key structure-activity relationships observed for 1,2-diphenyl-1H-indole derivatives:

Table 1: Effect of Substituent Position on Bioactivity

| Position | Substituent Type | Bioactivity Impact | Solubility Effect | Metabolic Stability |

|---|---|---|---|---|

| 5-Position | Electron-donating | High enhancement | Moderate improvement | Maintained |

| 5-Position | Electron-withdrawing | Moderate reduction | Slight reduction | Improved |

| 6-Position | Electron-donating | Moderate enhancement | Significant improvement | Maintained |

| 6-Position | Electron-withdrawing | Variable | Moderate reduction | Improved |

| Para-Phenyl | Electron-donating | High enhancement | Significant improvement | Maintained |

| Para-Phenyl | Electron-withdrawing | Moderate enhancement | Moderate reduction | Improved |

| Ortho-Phenyl | Any substituent | Reduction | Variable | Variable |

Table 2: Physicochemical Property Optimization

| Property | Parent Compound | Optimized Range | Strategy | Expected Outcome |

|---|---|---|---|---|

| Molecular Weight (Da) | 269.3 | 250-350 | Selective substitution | Maintained bioavailability |

| LogP | 5.30 | 3.5-5.0 | Polar group introduction | Improved solubility |

| Aqueous Solubility (μg/mL) | 15-25 | 50-200 | Ionizable group addition | Enhanced bioavailability |

| Metabolic Stability | Moderate | High | Strategic fluorination | Extended half-life |

| Plasma Protein Binding | High | Moderate | Polarity modulation | Improved free fraction |

Table 3: Structure-Activity Relationship Summary

| Modification | Bioactivity | Selectivity | Solubility | Overall Assessment |

|---|---|---|---|---|

| 5-Methoxy substitution | ↑↑ | ↑ | ↑ | Highly favorable |

| 6-Methyl substitution | ↑↑ | ↑ | ↑ | Highly favorable |

| 5-Chloro substitution | ↑ | ↑ | ↓ | Moderately favorable |

| Para-methoxy phenyl | ↑↑↑ | ↑↑ | ↑↑ | Optimal |

| Para-chloro phenyl | ↑ | ↑ | ↓ | Moderately favorable |

| Ortho-substitution | ↓ | ↓ | Variable | Unfavorable |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant